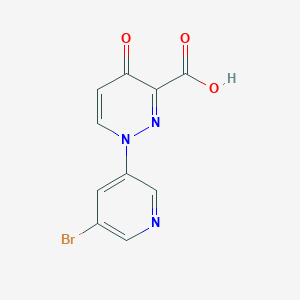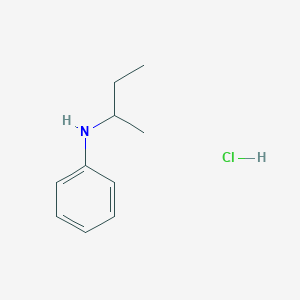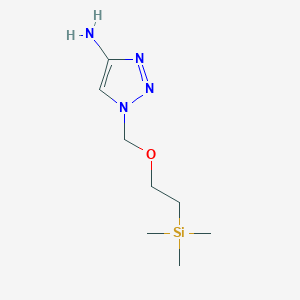
1-(5-Bromopyridin-3-yl)-4-oxopyridazine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromopyridin-3-yl)-4-oxopyridazine-3-carboxylic acid is an organic compound that belongs to the class of heterocyclic compounds. It features a pyridazine ring fused with a pyridine ring, with a bromine atom at the 5-position of the pyridine ring and a carboxylic acid group at the 3-position of the pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1-(5-Bromopyridin-3-yl)-4-oxopyridazine-3-carboxylic acid typically involves multi-step synthetic routes. One common method includes the following steps:
Starting Material: The synthesis begins with 5-bromopyridine, which undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Cyclization: The amino group undergoes cyclization with a suitable dicarbonyl compound to form the pyridazine ring.
Oxidation: The resulting intermediate is oxidized to introduce the oxo group at the 4-position of the pyridazine ring.
Carboxylation: Finally, the carboxylic acid group is introduced at the 3-position of the pyridazine ring through a carboxylation reaction.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced catalytic systems.
Analyse Des Réactions Chimiques
1-(5-Bromopyridin-3-yl)-4-oxopyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position of the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxo group and the carboxylic acid group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(5-Bromopyridin-3-yl)-4-oxopyridazine-3-carboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer, diabetes, and neurological disorders.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It is explored for its potential use in the synthesis of advanced materials, such as organic semiconductors and catalysts.
Environmental Studies: The compound’s derivatives are studied for their potential as corrosion inhibitors and environmentally friendly alternatives in industrial processes.
Mécanisme D'action
The mechanism of action of 1-(5-Bromopyridin-3-yl)-4-oxopyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
1-(5-Bromopyridin-3-yl)-4-oxopyridazine-3-carboxylic acid can be compared with other similar compounds, such as:
5-Bromopyridine: A simpler compound with a bromine atom at the 5-position of the pyridine ring, used as a starting material in the synthesis of more complex derivatives.
Pyridazine Derivatives: Compounds with a pyridazine ring and various substituents, known for their diverse biological activities.
Carboxylic Acid Derivatives: Compounds with a carboxylic acid group, widely used in medicinal chemistry for their therapeutic potential.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Propriétés
Formule moléculaire |
C10H6BrN3O3 |
|---|---|
Poids moléculaire |
296.08 g/mol |
Nom IUPAC |
1-(5-bromopyridin-3-yl)-4-oxopyridazine-3-carboxylic acid |
InChI |
InChI=1S/C10H6BrN3O3/c11-6-3-7(5-12-4-6)14-2-1-8(15)9(13-14)10(16)17/h1-5H,(H,16,17) |
Clé InChI |
UYWYLVRTIQXPKU-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(N=C(C1=O)C(=O)O)C2=CC(=CN=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(2-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B13844182.png)


![1-phenyl-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide](/img/structure/B13844194.png)

![5-hydroxy-1-[(Z)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B13844203.png)

![2-[2-(2-Amino-4,6-dimethoxyphenoxy)ethyl-methylamino]ethanol](/img/structure/B13844207.png)
![2-(6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2-yl)acetic acid](/img/structure/B13844211.png)
